![molecular formula C24H22N4O2 B5914855 N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5914855.png)
N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has been extensively studied in the field of pharmacology due to its potential therapeutic applications in the treatment of various diseases such as hypertension, cancer, and inflammation.
Wirkmechanismus
N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the development of hypertension and other cardiovascular diseases. By inhibiting 20-HETE synthase, N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide can effectively reduce blood pressure and improve cardiovascular function.
Biochemical and Physiological Effects
Studies have demonstrated that N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide can effectively reduce blood pressure in animal models of hypertension. Additionally, N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory disorders such as rheumatoid arthritis and asthma. N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide in lab experiments is its selective inhibition of 20-HETE synthase, which allows for specific targeting of this enzyme. However, one limitation of using N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide should focus on its potential therapeutic applications in the treatment of various diseases such as hypertension, cancer, and inflammation. Additionally, further studies should be conducted to determine the optimal dosage and administration of N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide for these applications. Finally, more research is needed to fully understand the mechanism of action of N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide and its potential interactions with other drugs or compounds.
Synthesemethoden
The synthesis of N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide involves the reaction of 4-phthalazinyl hydrazine with 4-(2-methylphenyl)aminobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then treated with 2-bromoethanol to produce the final product, N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide has been shown to have potential therapeutic applications in the treatment of various diseases. Studies have demonstrated that N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide can effectively inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory disorders such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-4-[4-(2-methylanilino)phthalazin-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-16-6-2-5-9-21(16)26-23-20-8-4-3-7-19(20)22(27-28-23)17-10-12-18(13-11-17)24(30)25-14-15-29/h2-13,29H,14-15H2,1H3,(H,25,30)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCVRYOHMBVTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)
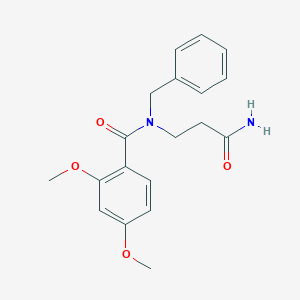
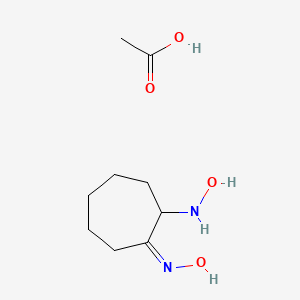
![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)
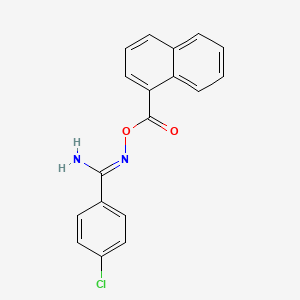
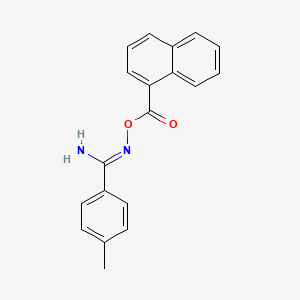
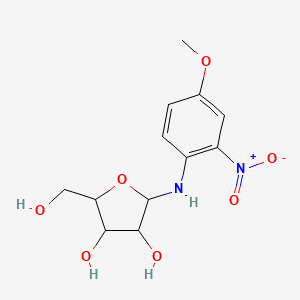

![7-acetyl-6-[4-(benzyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914837.png)
![methyl 4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzoate](/img/structure/B5914862.png)
![methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5914867.png)